molecular formula C11H11NOS B14808145 3-Cyclopropoxy-2-(methylthio)benzonitrile

3-Cyclopropoxy-2-(methylthio)benzonitrile

Cat. No.: B14808145
M. Wt: 205.28 g/mol
InChI Key: MDKNNSUKVRQZCG-UHFFFAOYSA-N
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Description

3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE is a chemical compound with the molecular formula C11H11NOS. It is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzonitrile core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE typically involves the following steps:

    Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core, which can be achieved through various nitrile synthesis methods.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the benzonitrile core.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-benzonitrile: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    2-Cyclopropoxy-3-(methylsulfanyl)benzonitrile: Similar structure but with different positioning of the functional groups, leading to different reactivity and applications.

Uniqueness

3-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZONITRILE is unique due to the combination of the cyclopropoxy and methylsulfanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C11H11NOS/c1-14-11-8(7-12)3-2-4-10(11)13-9-5-6-9/h2-4,9H,5-6H2,1H3

InChI Key

MDKNNSUKVRQZCG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)C#N

Origin of Product

United States

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